molecular formula C17H29IN2OSi B1440369 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine CAS No. 1203499-22-2

2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine

Cat. No.: B1440369
CAS No.: 1203499-22-2
M. Wt: 432.4 g/mol
InChI Key: PJHJANDHAXJAJT-UHFFFAOYSA-N
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Description

2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)-3-iodo-5-methylpyridine is a complex organic compound with the molecular formula C17H29IN2OSi It is characterized by the presence of a pyridine ring substituted with an iodine atom, a methyl group, and a pyrrolidine ring that is further substituted with a tert-butyldimethylsilyloxy group

Scientific Research Applications

2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)-3-iodo-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)-3-iodo-5-methylpyridine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-Butyldimethylsilyloxy Group: This step involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Iodination of the Pyridine Ring: The iodination of the pyridine ring can be achieved using iodine and a suitable oxidizing agent.

    Coupling Reactions: The final step involves coupling the pyrrolidine derivative with the iodinated pyridine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring.

    Hydrolysis: The tert-butyldimethylsilyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azido, cyano, or other substituted pyridines.

    Oxidation Products: Oxidized derivatives of the pyrrolidine ring.

    Hydrolysis Products: The corresponding hydroxyl derivative of the compound.

Mechanism of Action

The mechanism of action of 2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)-3-iodo-5-methylpyridine involves its interaction with specific molecular targets. The iodine atom and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The tert-butyldimethylsilyloxy group may influence the compound’s solubility and stability, affecting its overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)-5-fluoro-3-iodopyridine
  • tert-Butyl 3-[(3-iodo-5-methylpyridin-2-yloxy)methyl]pyrrolidine-1-carboxylate
  • 4-[(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)methyl]-2-chloro-3-(dimethoxymethyl)pyridine

Uniqueness

2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)-3-iodo-5-methylpyridine is unique due to the combination of its structural features, including the iodine atom, the pyrrolidine ring, and the tert-butyldimethylsilyloxy group. These features confer specific chemical reactivity and potential biological activity that distinguish it from similar compounds.

Properties

IUPAC Name

tert-butyl-[[1-(3-iodo-5-methylpyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29IN2OSi/c1-13-9-15(18)16(19-10-13)20-8-7-14(11-20)12-21-22(5,6)17(2,3)4/h9-10,14H,7-8,11-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHJANDHAXJAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N2CCC(C2)CO[Si](C)(C)C(C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29IN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673584
Record name 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-3-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-22-2
Record name 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-3-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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